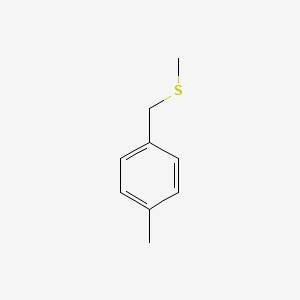

methyl(4-methylbenzyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQBORWKRUWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methylbenzyl Sulfane

Direct Synthesis Approaches

Direct synthesis strategies represent the most straightforward methods for constructing the methyl(4-methylbenzyl)sulfane backbone. These typically involve the formation of a key carbon-sulfur bond through the reaction of two precursor molecules.

Alkylation Reactions Involving Thiolate Precursors

A cornerstone of thioether synthesis is the nucleophilic substitution reaction between a thiolate salt and an alkylating agent. This approach, analogous to the Williamson ether synthesis, is highly effective for preparing unsymmetrical sulfides like this compound. The synthesis can be approached from two complementary routes:

Route A: The reaction of 4-methylbenzylthiolate with a methylating agent. In this method, 4-methylbenzylthiol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to generate the corresponding sodium 4-methylbenzylthiolate. This potent nucleophile is then reacted with a methyl halide, typically methyl iodide, to yield the final product.

Route B: The reaction of methanethiolate (B1210775) with a benzylating agent. Alternatively, sodium methanethiolate can be used as the nucleophile, which then reacts with 4-methylbenzyl chloride or bromide.

Both routes are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction mechanism. These reactions are generally efficient, providing good to excellent yields of the desired thioether.

Table 1: Representative Alkylation Reactions for this compound Synthesis

| Route | Thiolate Precursor | Alkylating Agent | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| A | 4-Methylbenzylthiol | Methyl iodide | Sodium Hydroxide | Ethanol/Water | 85-95 |

Coupling Reactions Utilizing Halogenated Aromatic Precursors

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of C–S bonds. While the benzyl (B1604629) group is not aromatic, related methodologies used for aryl halides can be adapted. For instance, a palladium or copper catalyst can be employed to couple a thiol with an organohalide.

In a relevant adaptation, 4-methylbenzyl bromide can be coupled with a methylthiol source, such as sodium thiomethoxide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. These catalytic methods often proceed under milder conditions than traditional alkylation and can exhibit high functional group tolerance.

Indirect Synthetic Pathways

Reduction of Sulfoxides or Sulfones

This compound can be prepared by the deoxygenation of its corresponding sulfoxide (B87167) or sulfone. The sulfoxide, methyl(4-methylbenzyl)sulfoxide, can be synthesized by the controlled oxidation of the parent sulfide (B99878). The subsequent reduction back to the sulfide is a common transformation. A variety of reducing agents can accomplish this, with common systems including:

Oxalyl chloride or trifluoroacetic anhydride (B1165640) in the presence of sodium iodide : This combination generates an intermediate that is readily reduced by the iodide ion.

Phosphorus-based reagents : Reagents like phosphorus trichloride (B1173362) can also effectively deoxygenate sulfoxides.

The reduction of the corresponding sulfone, methyl(4-methylbenzyl)sulfone, is significantly more challenging due to the higher oxidation state and stability of the sulfonyl group. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH4), and is less commonly used for routine sulfide synthesis.

Table 2: Comparison of Sulfoxide and Sulfone Reduction

| Starting Material | Reagent | Conditions | Difficulty |

|---|---|---|---|

| Methyl(4-methylbenzyl)sulfoxide | Oxalyl Chloride / NaI | Low temperature (-40 to 0 °C) | Moderate |

Functional Group Interconversions on Related Substrates

Another indirect strategy involves the conversion of other sulfur-containing functional groups into the desired thioether. A classic example is the reaction of 4-methylbenzyl chloride with thiourea (B124793). This reaction forms a stable isothiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions liberates the 4-methylbenzylthiolate in situ, which can then be immediately alkylated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to furnish this compound in a one-pot procedure.

Catalytic Systems in this compound Synthesis

The development of catalytic systems has provided milder and more efficient alternatives to traditional methods for C–S bond formation. For the synthesis of this compound, several catalytic approaches are applicable:

Palladium-catalyzed thiolation : Palladium complexes, often featuring bulky electron-rich phosphine ligands like Xantphos or dppf, can effectively catalyze the coupling of 4-methylbenzyl halides or their derivatives with methylthiol sources.

Copper-catalyzed reactions : Copper(I) salts, particularly copper(I) iodide (CuI), are widely used to promote the coupling of thiols with organohalides. These reactions, often referred to as Ullmann-type couplings, are typically performed at elevated temperatures in polar solvents like DMF or DMSO.

Nickel and Iron Catalysis : More recently, catalysts based on more abundant and less expensive metals like nickel and iron have been developed for C–S cross-coupling, offering a more sustainable approach to thioether synthesis.

These catalytic methods are particularly valuable for complex molecules where harsh conditions or strong bases might be incompatible with other functional groups present in the substrate.

Organocatalytic Methods

In the quest for more sustainable and metal-free synthetic routes, organocatalysis has emerged as a powerful alternative. These methods avoid the cost and potential toxicity associated with residual transition metals in the final products.

One innovative approach is the photochemical organocatalytic synthesis of thioethers. iciq.orgnih.govacs.org This method can stitch together inexpensive alcohols and aryl chlorides under mild conditions, notably without the use of foul-smelling thiols. iciq.orgnih.gov In a representative system, an indole (B1671886) thiolate organocatalyst, when excited by light, becomes a potent reducing agent. iciq.orgacs.org This catalyst can activate an aryl or benzyl chloride via single-electron transfer to form a radical. This radical is then trapped by a sulfur source, such as tetramethylthiourea, which subsequently reacts with an alcohol to form the desired thioether product. iciq.orgnih.govacs.org

Another strategy involves the use of strong organic bases. For example, the organic superbase t-Bu-P₄ has been shown to catalyze the direct thiolation of organosilanes with thiosulfonates, providing an efficient path to construct sulfur-carbon bonds under mild, metal-free conditions. rsc.org Additionally, base-promoted reductive coupling of tosylhydrazones with thiols offers a metal-free route to unsymmetrical benzylic thioethers. This reaction proceeds through the in-situ generation of a diazo compound from the tosylhydrazone, which then forms a carbene that inserts into the S-H bond of the thiol.

Table 2: Selected Organocatalytic Approaches for Thioether Synthesis

| Catalytic System | Reactants | Key Features |

| Photochemical Indole Thiolate | Aryl/Benzyl Chlorides, Alcohols, Tetramethylthiourea | Thiol-free, mild conditions, visible light irradiation iciq.orgacs.org |

| Organic Superbase (t-Bu-P₄) | Trimethyl(perfluorophenyl)silanes, Thiosulfonates | Mild, metal-free, high yields rsc.org |

| Base-Promoted (K₂CO₃) | Tosylhydrazones, Thiols | Metal-free, operationally simple, one-pot potential |

This table outlines general organocatalytic strategies that could be adapted for the synthesis of this compound.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves developing methods that minimize waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification processes. nih.gov Several methods for thioether synthesis have been successfully adapted to solvent-free conditions.

One effective technique is the use of heterogeneous solid acid catalysts, such as silica (B1680970) alumina (B75360). nih.govd-nb.info These catalysts can promote the direct condensation of alcohols and thiols to form thioethers, with water as the sole byproduct. nih.gov Research has shown that a silica alumina catalyst with a low alumina content can give excellent activity and selectivity for this transformation, even in the absence of a solvent. nih.govd-nb.info For the synthesis of this compound, this would involve heating a mixture of 4-methylbenzyl alcohol and methanethiol (B179389) with the solid acid catalyst.

Microwave irradiation has also been employed to facilitate solvent-free and catalyst-free synthesis of certain thioethers. tandfonline.com This high-efficiency method can significantly reduce reaction times and energy consumption. While demonstrated for allylic thioethers, the principle of using microwave energy to promote the direct reaction between an alcohol and a thiol is a promising green approach for other thioether classes as well. tandfonline.com

Table 3: Performance of Solid Acid Catalyst in Solvent-Free Thioether Synthesis

| Alcohol Substrate | Thiol Substrate | Catalyst | Temperature (°C) | Yield (%) |

| 1-(4-methoxyphenyl)ethanol | Benzyl mercaptan | SiAl 0.6 | 90 | 99 |

| 1-(4-methoxyphenyl)ethanol | Thiophenol | SiAl 0.6 | 90 | 99 |

| Benzyl alcohol | Benzyl mercaptan | SiAl 0.6 | 110 | 94 |

Data adapted from a study on solvent-free synthesis using a silica alumina (SiAl 0.6) catalyst, demonstrating the applicability to benzyl-type substrates. d-nb.info

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. While the biocatalytic synthesis of thioethers is a less developed field compared to other transformations, it holds significant potential for green chemistry.

Lipases, a class of enzymes that typically catalyze reactions involving esters, have been shown to be effective in the preparation of thioesters through the transesterification of thiols with vinyl esters. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus can efficiently catalyze this reaction in a continuous-flow microreactor. mdpi.com Studies have shown that substrates like 4-methylbenzyl mercaptan are viable donors in such enzymatic reactions. mdpi.com

Although the direct enzymatic synthesis of thioethers from alcohols is not as established, the principles of biocatalysis suggest that other enzyme classes, such as methyltransferases or engineered enzymes, could be developed for the specific synthesis of this compound from 4-methylbenzyl alcohol and a suitable methylthiol donor. This approach represents a frontier in green chemistry, promising highly selective and sustainable production routes.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylbenzyl Sulfane

Reactions at the Sulfur Center

The sulfur atom in methyl(4-methylbenzyl)sulfane is nucleophilic and can be readily oxidized or participate in substitution reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organosulfur chemistry, typically proceeding in a stepwise manner to first form a sulfoxide (B87167) and then a sulfone. orientjchem.orgorganic-chemistry.org This process involves the conversion of the sulfur atom from a lower to a higher oxidation state. A wide array of oxidizing agents can accomplish this transformation, with the product often depending on the choice of reagent and reaction conditions. orientjchem.org

For this compound, selective oxidation to the corresponding sulfoxide, methyl(4-methylbenzyl)sulfoxide, can be achieved using mild oxidants. Reagents like hydrogen peroxide (H₂O₂) in acetic acid are effective for the selective conversion of sulfides to sulfoxides under transition-metal-free conditions. nih.gov The control of reaction parameters such as temperature and stoichiometry is crucial to prevent overoxidation to the sulfone. nih.gov Many procedures have been developed to achieve high selectivity, as overoxidation is a common side reaction. nih.gov

Further oxidation of the sulfoxide yields the corresponding sulfone, methyl(4-methylbenzyl)sulfone. More powerful oxidizing agents or harsher reaction conditions are typically required for this second oxidation step. Oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or sodium chlorite (NaClO₂) in the presence of hydrochloric acid are capable of oxidizing sulfides directly to sulfones with high efficiency. mdpi.com Biocatalytic methods, using microorganisms, have also been shown to oxidize various alkyl aryl sulfides to their corresponding sulfones in high yields. orientjchem.org

| Reactant | Product | Oxidation State of Sulfur |

|---|---|---|

| This compound | Methyl(4-methylbenzyl)sulfoxide | +4 (Sulfoxide) |

| Methyl(4-methylbenzyl)sulfoxide | Methyl(4-methylbenzyl)sulfone | +6 (Sulfone) |

Desulfurization Processes

Desulfurization involves the cleavage of carbon-sulfur bonds, leading to the removal of the sulfur atom from the organic molecule. wikipedia.org This reductive process is commonly achieved through hydrogenolysis, where the C-S bond is broken and replaced with a C-H bond. wikipedia.org

A classic method for the desulfurization of thioethers is the use of Raney nickel, a catalyst that also serves as a source of hydrogen. organic-chemistry.org When applied to this compound, this reaction would be expected to cleave both the methyl-sulfur and the benzyl-sulfur bonds, ultimately producing methane and p-xylene (1,4-dimethylbenzene). Other reagents, such as molybdenum hexacarbonyl, have also been utilized for the desulfurization of thiols and disulfides, a reaction that can be extended to sulfides. organic-chemistry.org Additionally, reductive degradation of related compounds like dibenzyldisulfide has been shown to produce toluene via a benzyl (B1604629) mercaptan intermediate, highlighting the cleavage of the benzylic C-S bond. nih.gov

Ligand Exchange Reactions

The sulfur atom in this compound can act as a center for nucleophilic substitution, where one of the alkyl groups is displaced by another nucleophile. These reactions often proceed through a sulfonium (B1226848) salt intermediate. acs.org For instance, the synthesis of benzyl sulfides can be achieved through the direct nucleophilic attack of a benzyl Grignard reagent on the sulfur atom of phosphinic acid thioesters, demonstrating a substitution reaction at the sulfur center. rsc.orgnih.gov

Conversely, the thioether itself can react with electrophiles, such as alkyl halides, to form a stable sulfonium salt. For example, reaction with an alkyl halide (R-X) would yield a methyl(4-methylbenzyl)(alkyl)sulfonium salt. These sulfonium salts are versatile intermediates in organic synthesis.

Reactions at the Aromatic Ring

The substituted benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of an EAS reaction on a substituted benzene is governed by the electronic properties of the substituents already present on the ring. libretexts.orgpressbooks.pub These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

In this compound, the aromatic ring bears two substituents: a methyl group (-CH₃) and a methylthiomethyl group (-CH₂SCH₃).

Methyl Group (-CH₃): This is a well-known activating group. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org The methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com

Methylthiomethyl Group (-CH₂SCH₃): This group is structurally similar to an alkyl group. Like the methyl group, it is expected to be an activating group and an ortho-, para-director. The sulfur atom's lone pairs can potentially participate in stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions, further favoring substitution at these sites.

With both the -CH₃ group at position 4 and the -CH₂SCH₃ group at position 1, the directing effects are cooperative. The positions ortho to the -CH₂SCH₃ group (positions 2 and 6) are also meta to the -CH₃ group. The positions ortho to the -CH₃ group (positions 3 and 5) are also meta to the -CH₂SCH₃ group. Both groups strongly direct incoming electrophiles to their ortho and para positions. Since the para position for each group is occupied by the other, substitution will occur at the available ortho positions. Therefore, electrophilic attack is predicted to occur at positions 2, 3, 5, and 6, which are all ortho to one of the activating groups.

Halogenation and Nitration Studies

Halogenation: This reaction is typically carried out with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com The reaction introduces a halogen atom onto the aromatic ring. Given the ortho-, para-directing nature of both the methyl and methylthiomethyl groups, halogenation would be expected to yield a mixture of products, with substitution occurring at the positions ortho to either group (positions 2, 3, 5, and 6).

Nitration: Aromatic nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemistrysteps.comlibretexts.org Similar to halogenation, the nitration of this compound would be directed by the two activating substituents. The nitro group (-NO₂) would substitute at the available ortho positions, leading to a mixture of isomeric products. For example, the nitration of methylbenzene (toluene) proceeds about 25 times faster than that of benzene and yields primarily the ortho- and para-substituted products. libretexts.org A similar activation and directing effect would be anticipated for this compound.

| Reaction | Electrophile (E+) | Potential Isomeric Products |

|---|---|---|

| Halogenation (e.g., Bromination) | Br+ | 2-bromo-1-(methylthiomethyl)-4-methylbenzene, 3-bromo-1-(methylthiomethyl)-4-methylbenzene |

| Nitration | NO₂+ | 2-nitro-1-(methylthiomethyl)-4-methylbenzene, 3-nitro-1-(methylthiomethyl)-4-methylbenzene |

Reactions at the Methylene (B1212753) Bridge

The methylene bridge in this compound is a key site of reactivity. The benzylic C-H bonds are activated by the adjacent phenyl ring and influenced by the electronic properties of the sulfur atom. This section explores the chemical transformations that can occur at this position, focusing on radical-mediated processes and reactions involving the formation of a carbanion.

Radical Reactions

The benzylic protons of this compound are susceptible to abstraction by radical species, a reaction characteristic of compounds with a methylene group adjacent to an aromatic ring. This reactivity is primarily due to the resonance stabilization of the resulting 4-methylbenzylsulfanylmethyl radical.

Mechanism of Radical Halogenation:

A common example of a radical reaction at the benzylic position is free-radical halogenation, typically initiated by UV light or a radical initiator. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. ucalgary.cayoutube.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methylene bridge of this compound, forming a resonance-stabilized 4-methylbenzylsulfanylmethyl radical and a molecule of hydrogen halide. This radical then reacts with another molecule of the halogen to yield the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radical species combine.

The stability of the benzylic radical intermediate is a crucial factor in these reactions. The 4-methyl group on the phenyl ring provides additional stabilization to the radical through hyperconjugation. manchester.ac.ukresearchgate.net Bromination is generally more selective than chlorination for the benzylic position due to the more endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the stable benzylic radical. youtube.commasterorganicchemistry.com

Table 3.3.1-1: Relative Reactivity in Radical Bromination

| Position | Relative Reactivity | Reason for Selectivity |

| Benzylic | High | Resonance stabilization of the benzylic radical intermediate. |

| Methyl (on ring) | Low | Lack of resonance stabilization for the resulting radical. |

| Methyl (thioether) | Very Low | C-H bonds are not activated. |

This table illustrates the expected selectivity for radical bromination based on the stability of the potential radical intermediates.

Deprotonation and Anion Chemistry

The methylene protons of this compound, being adjacent to both a phenyl group and a sulfur atom, exhibit enhanced acidity compared to simple alkanes. This allows for deprotonation by strong bases, such as organolithium reagents, to form a resonance-stabilized carbanion.

Formation and Reactivity of the α-Thiobenzyl Anion:

Treatment of benzyl sulfides with strong bases like n-butyllithium (n-BuLi) can lead to the formation of an α-lithiobenzyl sulfide (B99878). thieme-connect.de The reaction with this compound would be expected to proceed similarly, yielding a lithiated species that is a potent nucleophile. The mechanism of deprotonation by n-BuLi can be influenced by the aggregation state of the organolithium reagent in solution. nih.gov

The resulting anion can react with a variety of electrophiles, allowing for the introduction of new functional groups at the methylene bridge. This provides a versatile synthetic route to more complex molecules.

Table 3.3.2-1: Representative Reactions of the Lithiated Intermediate

| Electrophile | Product Type |

| Alkyl halides (e.g., CH₃I) | α-Alkylated sulfide |

| Aldehydes/Ketones (e.g., benzaldehyde) | β-Hydroxy sulfide |

| Epoxides | γ-Hydroxy sulfide |

| Carbon dioxide | α-Thioaryl carboxylic acid |

This table provides examples of the types of products that can be synthesized from the carbanion intermediate of this compound.

Stereoselective Transformations

While this compound itself is achiral, the reactivity at its methylene bridge offers opportunities for the introduction of chirality, leading to the formation of enantioenriched products.

Asymmetric Synthesis Involving the Compound

The development of stereogenic centers at the methylene bridge of this compound can be approached through asymmetric synthesis methodologies. One potential strategy involves the enantioselective deprotonation of the prochiral methylene protons, followed by trapping with an electrophile.

The use of a chiral base or a complex of an achiral base with a chiral ligand can differentiate between the two enantiotopic benzylic protons. For instance, the lithiation of 2-(benzylsulfanyl)pyridine in the presence of a chiral bis(dihydrooxazole) ligand, followed by quenching with an electrophile, has been shown to proceed with high stereoselectivity. thieme-connect.de A similar approach could potentially be applied to this compound to achieve asymmetric functionalization.

Another avenue for asymmetric synthesis involves the use of chiral catalysts in reactions that proceed through the methylene bridge. For example, transition metal-catalyzed enantioselective alkylations could be envisioned.

Chiral Derivatization Studies

Chiral derivatization can be employed to introduce a chiral auxiliary to the this compound framework, enabling diastereoselective reactions at the methylene bridge. For example, if a chiral sulfoxide were to be prepared from the corresponding sulfide, the resulting diastereotopic methylene protons could exhibit different reactivities towards deprotonation and subsequent electrophilic attack. The stereochemistry of such reactions would be influenced by the chiral sulfinyl group. acs.org

Alternatively, the introduction of a chiral group elsewhere in the molecule could influence the stereochemical outcome of reactions at the methylene bridge.

Computational Studies on Reaction Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms involving this compound, particularly concerning the energetics of bond cleavage and the stability of reactive intermediates. rsc.org

Bond Dissociation Energy (BDE):

The C-H bond dissociation energy of the methylene bridge is a key parameter in understanding its radical reactivity. Density Functional Theory (DFT) calculations can be employed to predict this value. For toluene, a related compound, the benzylic C-H BDE is significantly lower than that of the aromatic C-H bonds, explaining the selectivity of radical abstraction. nih.govacs.org The presence of the methyl group in the para position and the methylthio group at the benzylic carbon would be expected to influence the BDE. Computational studies have shown that substituents on the phenyl ring can affect the stability of benzyl radicals. manchester.ac.ukresearchgate.net The M06-2X functional with a suitable basis set has been shown to provide accurate BDE values for aromatic C-H bonds. nih.gov

Table 3.5-1: Comparison of Calculated C-H Bond Dissociation Energies (Illustrative)

| Compound | Position | Calculated BDE (kcal/mol) |

| Toluene | Benzylic | ~89 |

| This compound | Benzylic | Predicted to be lower than toluene |

| Methane | - | ~105 |

Note: The value for this compound is an educated prediction based on the stabilizing effect of the sulfur atom on the adjacent radical. Actual values would require specific DFT calculations.

Mechanistic Pathways:

Computational methods can also be used to model the potential energy surfaces of reactions, such as deprotonation and subsequent nucleophilic attack. nih.gov These studies can help to elucidate the transition state geometries and activation energies, providing a deeper understanding of the reaction kinetics and stereoselectivity. For instance, computational analysis can rationalize the preference for certain reaction pathways and predict the stereochemical outcomes of asymmetric transformations.

Transition State Analysis

The oxidation of sulfides to sulfoxides is a fundamental reaction, and its transition state has been a subject of theoretical and experimental interest. For the oxidation of sulfides, including those with a benzylic group, the mechanism generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor.

Computational studies on the oxidation of simple sulfides provide a model for understanding the transition state of this compound. In the oxidation of sulfides by periodates, for instance, density functional theory (DFT) calculations have shown that the oxygen atom of the periodate approaches the sulfur atom in a direction perpendicular to the plane formed by the carbon-sulfur-carbon (C-S-C) atoms. The transition state is characterized as being "early," with a linear arrangement of the S···O···I atoms researchgate.net. This geometry is a consequence of the interaction between the Highest Occupied Molecular Orbital (HOMO) of the sulfide, which is localized on the sulfur atom, and the Lowest Unoccupied Molecular Orbital (LUMO) of the oxidizing agent researchgate.net.

For the oxidation of a benzyl sulfide like this compound, the transition state would similarly involve the approach of the oxidant's oxygen atom to the sulfur atom. The presence of the 4-methylbenzyl group is expected to influence the electronic properties of the sulfur atom. The methyl group, being an electron-donating group, would slightly increase the electron density on the benzene ring and, through inductive and hyperconjugation effects, on the benzylic carbon and sulfur atoms. This increased nucleophilicity of the sulfur atom would likely lower the activation energy for the reaction with an electrophilic oxidant compared to an unsubstituted benzyl sulfide.

In the context of one-electron oxidation processes, as studied in the photo-oxidation of benzyl methyl sulfides, the initial step involves the formation of a sulfide radical cation nih.gov. DFT calculations on these radical cations indicate a significant delocalization of both charge and spin across the phenyl ring and the sulfur atom nih.gov. The subsequent steps can involve deprotonation or further oxidation to form a thionium (B1214772) ion intermediate nih.gov. The transition states for these subsequent steps would involve the cleavage of a C-H or S-C bond, and their energies would be influenced by the stability of the resulting radical or cationic species.

Interactive Data Table: Calculated Activation and Reaction Energies for the Oxidation of Hexanethiol with Methyl Hydroperoxide (as an analogous system).

| Reaction Step | Gibbs Free Activation Energy (kcal/mol) | Gibbs Reaction Energy (kcal/mol) |

| Hexanethiol + MeOOH | 41.8 | -27.5 |

| Hexane-2-thiol + MeOOH | 40.9 | -27.0 |

| tert-butylthiol + MeOOH | 40.4 | -29.1 |

Data sourced from computational studies on the reactions of thiols with hydroperoxides and is intended to provide a general energetic context for sulfur oxidation whiterose.ac.uk.

Energy Landscape Profiling

The energy landscape for the reaction of this compound, particularly its oxidation, can be conceptualized as a series of energy minima corresponding to the reactant, intermediates, and products, connected by transition states.

Based on studies of analogous benzyl methyl sulfides, the energy profile for a one-electron oxidation pathway would begin with the stable ground state of the sulfide. Upon photoinduction in the presence of an electron acceptor, the system moves to a higher energy state, forming a sulfide radical cation nih.gov. This radical cation is a key intermediate residing in a local energy minimum.

From this radical cation intermediate, the reaction can proceed along different pathways. One possible pathway involves deprotonation at the benzylic position, leading to a radical intermediate, which is then oxidized to the corresponding benzaldehyde. Another pathway involves further oxidation of the radical cation to form a highly reactive thionium ion intermediate, which would occupy a higher energy minimum nih.gov. This thionium ion can then react with nucleophiles present in the reaction mixture.

In the case of oxidation by reagents like hydrogen peroxide or peracids, the energy profile is expected to be simpler, potentially involving a single transition state leading directly to the sulfoxide product in a concerted oxygen transfer mechanism. The exothermicity of this step is generally significant. Further oxidation of the resulting sulfoxide to the sulfone would proceed through a second, typically higher, energy barrier, as sulfoxides are generally less nucleophilic than sulfides.

The energy landscape for the reaction of hexanethiol with methyl hydroperoxide, as determined by DFT calculations, provides a quantitative, albeit analogous, perspective. The initial oxidation to form an oxidized sulfur species and an alcohol is exergonic with a Gibbs reaction energy of -27.5 kcal/mol and a Gibbs free activation energy of 41.8 kcal/mol whiterose.ac.uk. The subsequent rearrangement of the initial oxidized species to a sulfenic acid has a significantly lower activation barrier of 16.7 kcal/mol, while further oxidation to a sulfonic acid has a higher activation barrier of 37.4 kcal/mol whiterose.ac.uk. This suggests that once the initial oxidation occurs, subsequent transformations to more stable oxidized sulfur species are kinetically accessible.

Interactive Data Table: Relative Gibbs Free Energies for Intermediates in the Oxidation of Hexanethiol.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Hexanethiol + MeOOH | 0.0 |

| Transition State 1 (Initial Oxidation) | 41.8 |

| HexS(O)H + MeOH | -27.5 |

| Transition State 2 (Rearrangement) | 16.7 (relative to HexS(O)H) |

| HexS(OH) | Lower than HexS(O)H |

| Transition State 3 (Second Oxidation) | 37.4 (relative to HexS(O)H) |

| HexS(O)(O)H | Thermodynamically more stable |

This data, derived from a computational study on hexanethiol, illustrates a possible energy landscape for the multi-step oxidation of a sulfur-containing compound whiterose.ac.uk.

Methyl 4 Methylbenzyl Sulfane As a Synthetic Building Block and Intermediate

Precursor for Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of sulfides is a fundamental and direct pathway for the synthesis of sulfoxides and sulfones. Methyl(4-methylbenzyl)sulfane can be selectively oxidized to either the corresponding sulfoxide, methyl(4-methylbenzyl)sulfoxide, or the sulfone, methyl(4-methylbenzyl)sulfone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions, particularly the stoichiometry of the oxidant.

Selective oxidation to the sulfoxide requires mild and controlled conditions to prevent overoxidation to the sulfone. nih.gov A variety of reagents are effective for this transformation. For instance, hydrogen peroxide in glacial acetic acid is considered an environmentally benign system for the selective oxidation of sulfides to sulfoxides. nih.gov Other common reagents include sodium metaperiodate (NaIO₄) in aqueous methanol, which is known for its high selectivity, and meta-chloroperoxybenzoic acid (m-CPBA), although careful control of stoichiometry is crucial with the latter. orgsyn.orgscispace.com

To achieve complete oxidation to the sulfone, stronger oxidizing agents or a stoichiometric excess of common oxidants are employed. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can effectively convert the sulfide (B99878) directly to the sulfone. organic-chemistry.org The choice of reagent can be tailored based on the functional group tolerance required for other parts of the molecule.

The table below summarizes various research findings on the oxidation of sulfides, which are applicable to this compound.

| Oxidizing System | Target Product | Typical Conditions | Ref. |

| Hydrogen Peroxide (1.1 eq.), Acetic Acid | Sulfoxide | Room Temperature | nih.gov |

| Sodium Metaperiodate (1.05 eq.), H₂O | Sulfoxide | Ice Bath Temperature | orgsyn.org |

| Trichloroacetonitrile (cat.), MeOH, light | Sulfoxide | Ambient Temperature | acs.org |

| Hydrogen Peroxide (>2 eq.), Sodium Tungstate (cat.) | Sulfone | Room Temperature to 50°C | organic-chemistry.org |

| Urea-Hydrogen Peroxide, Phthalic Anhydride (B1165640) | Sulfone | Ethyl Acetate | |

| Potassium Permanganate (KMnO₄) | Sulfone | Varies | organic-chemistry.org |

Synthon in Carbon-Carbon Bond Formation

While the sulfide functional group itself is not typically used to initiate carbon-carbon bond formation, its oxidized derivatives—the sulfoxide and sulfone—are powerful synthons for this purpose.

The sulfoxide, methyl(4-methylbenzyl)sulfoxide, can undergo a Pummerer rearrangement. organicreactions.org This reaction involves the activation of the sulfoxide with an electrophile, such as acetic anhydride, to form a sulfonium (B1226848) intermediate. Subsequent elimination of a proton from the α-carbon (the benzylic position) generates a highly electrophilic thionium (B1214772) ion. wikipedia.orgacs.org This intermediate can be trapped by a wide range of carbon nucleophiles, such as silyl (B83357) enol ethers or electron-rich aromatic rings, to form a new carbon-carbon bond at the benzylic position. acs.org This provides a method to functionalize the carbon adjacent to the sulfur.

The sulfone, methyl(4-methylbenzyl)sulfone, offers an alternative and widely used strategy for C-C bond formation. nih.govresearchgate.net The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons at the benzylic position. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), readily generates a stabilized carbanion. This nucleophilic species can then react with various carbon electrophiles, including alkyl halides, aldehydes, ketones, and esters, to forge new carbon-carbon bonds. nih.gov

The following table outlines potential C-C bond-forming strategies using derivatives of this compound.

| Precursor | Reaction Type | Reagents | Intermediate/Synthon | Potential Electrophile |

| Methyl(4-methylbenzyl)sulfoxide | Pummerer Rearrangement | 1. Acetic Anhydride 2. Carbon Nucleophile | Electrophilic Thionium Ion | Silyl Enol Ether, Arene |

| Methyl(4-methylbenzyl)sulfone | α-Metalation/Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Carbon Electrophile | Nucleophilic α-Sulfonyl Carbanion | Alkyl Halide, Aldehyde, Ketone |

Role in the Synthesis of Complex Organic Architectures

Although specific examples of the use of this compound in the total synthesis of complex natural products are not prominent in the literature, its structural features and chemical reactivity make it a potentially valuable building block. The 4-methylbenzyl moiety is a structural component found in various biologically active molecules and pharmaceuticals. nih.govijcce.ac.ir

The synthetic utility of this compound in complex synthesis lies in the versatility of the sulfur functional group. As described previously, the corresponding sulfone can be used to construct key carbon-carbon bonds via its α-sulfonyl carbanion. nih.gov Critically, the sulfone group can later be removed under reductive conditions, for example, using samarium(II) iodide or sodium amalgam. This "traceless" nature allows the sulfonyl group to serve as a temporary activating group to facilitate bond formation, after which it can be excised from the molecule, leaving behind the newly formed carbon skeleton.

A hypothetical synthetic sequence could involve the oxidation of this compound to its sulfone, followed by deprotonation and reaction with a complex electrophile to join two fragments of a larger target molecule. After further manipulations, the sulfone could be reductively cleaved, completing a key step in the construction of a complex organic architecture.

Application in Material Science Precursor Chemistry (Excluding Polymerization Kinetics)

In the field of material science, organosulfur compounds are precursors to a variety of functional materials. While direct applications of this compound are not extensively documented, its chemical properties suggest potential as a precursor for specialized materials.

One potential application is in the synthesis of sulfonium salts. Sulfides can be readily alkylated with alkylating agents like dimethyl sulfate (B86663) or methyl triflate to form trialkylsulfonium salts. researchgate.net The resulting (4-methylbenzyl)dimethylsulfonium salt could function as a photoinitiator in cationic polymerization processes or as a latent thermal acid generator. Upon exposure to UV light or heat, such salts can decompose to release a strong acid, which can catalyze reactions like curing of epoxy resins or other acid-catalyzed cross-linking processes. A patent describes the synthesis of a related (4-hydroxyphenyl)methylbenzylsulfonium salt for use as a cationic photoinitiator. google.com

Furthermore, the corresponding sulfone derivative, methyl(4-methylbenzyl)sulfone, possesses properties such as high thermal stability and a strong dipole moment, which are characteristic of sulfones used in specialty polymers and materials. researchgate.net This sulfone could be incorporated as a structural unit into larger molecules designed for specific material applications, such as high-performance engineering plastics or components of organic electronics, after appropriate functionalization with polymerizable groups.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of methyl(4-methylbenzyl)sulfane in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Due to the scarcity of published experimental data specifically for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects and data from analogous compounds such as benzyl (B1604629) methyl sulfide (B99878) and toluene. The numbering convention used for the assignments is shown in the figure below.

Predicted NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| 1 (CH₃-S) | ~2.0 - 2.2 | ~15 - 17 | s |

| 2 (S-CH₂) | ~3.6 - 3.8 | ~38 - 40 | s |

| 3 (Ar-C) | - | ~135 - 137 | C |

| 4, 8 (Ar-CH) | ~7.2 - 7.3 | ~129 - 131 | d |

| 5, 7 (Ar-CH) | ~7.1 - 7.2 | ~129 - 131 | d |

| 6 (Ar-C) | - | ~136 - 138 | C |

| 9 (Ar-CH₃) | ~2.3 - 2.4 | ~20 - 22 | s |

Note: 's' denotes a singlet, 'd' denotes a doublet, and 'C' denotes a quaternary carbon.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a key correlation between the aromatic protons on the benzyl ring (H4/H8 and H5/H7), confirming their ortho relationship. No correlations would be expected for the methyl and methylene (B1212753) protons as they are singlets with no adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, it would show cross-peaks connecting the proton signal at ~3.7 ppm to the methylene carbon (C2) and the aromatic proton signals to their respective aromatic carbons (C4/C8 and C5/C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). nih.gov This is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

The methylene protons (H2) to the aromatic quaternary carbon (C3) and the methyl carbon (C1).

The aromatic protons (H5/H7) to the benzylic methyl carbon (C9).

The benzylic methyl protons (H9) to the aromatic carbons C5, C6, and C7.

These combined techniques provide irrefutable evidence for the connectivity and identity of this compound. researchgate.net

The single C-S and C-C bonds in this compound allow for rotation, leading to different conformational isomers. While rotation around these bonds is typically fast at room temperature on the NMR timescale, dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into rotational energy barriers. copernicus.orgiaea.org

In molecules with significant steric hindrance or specific electronic interactions, rotation around bonds can be slowed to a rate that is observable by NMR, often leading to the broadening or splitting of signals at low temperatures. scielo.brresearchgate.net For this compound, cooling the sample could potentially reveal information about the rotational barrier around the S-CH₂ bond. If the barrier were sufficiently high, separate signals for the two methylene protons might be observed at low temperatures as they become diastereotopic. Such studies provide valuable data on the molecule's flexibility and the energetic landscape of its conformational states. creative-biostructure.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that provides information about a molecule's mass and its fragmentation pattern, aiding in identity confirmation and structural analysis.

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for analyzing complex mixtures and confirming the identity and purity of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly suitable method for the volatile and thermally stable this compound. The gas chromatograph separates the compound from solvents and impurities based on boiling point and polarity. shimadzu.com The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The primary fragment expected would be the 4-methylbenzyl cation (m/z 105), formed by cleavage of the benzylic C-S bond, which would likely rearrange to the highly stable 4-methyltropylium ion. Another significant peak would be observed at m/z 91, corresponding to the tropylium ion formed by loss of the methyl group from the 4-methylbenzyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for such compounds, LC-MS can also be employed, particularly if the compound is part of a less volatile mixture or if derivatization is required. google.com Reversed-phase HPLC could separate the compound, which would then be ionized using a softer technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before mass analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The molecular formula for this compound is C₉H₁₂S.

HRMS Data for C₉H₁₂S

| Parameter | Value |

| Molecular Formula | C₉H₁₂S |

| Monoisotopic Mass | 152.06597 Da |

| Nominal Mass | 152 Da |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ |

Source: Predicted based on atomic masses. nih.gov

Measuring the mass of the molecular ion to within a few parts per million (ppm) of the calculated value of 152.06597 Da provides strong evidence for the C₉H₁₂S elemental composition, helping to distinguish it from other compounds with the same nominal mass. docbrown.info

Advanced Chromatographic Separations

Advanced chromatographic techniques are essential for isolating this compound from reaction byproducts, starting materials, or its own structural isomers (e.g., methyl(2-methylbenzyl)sulfane and methyl(3-methylbenzyl)sulfane).

High-Performance Liquid Chromatography (HPLC): The separation of positional isomers like the ortho-, meta-, and para-substituted forms of methylbenzylsulfane can be challenging. mtc-usa.com HPLC columns that offer alternative selectivities are often required. Phenyl-based stationary phases can be particularly effective, as they promote π-π interactions between the stationary phase and the aromatic rings of the analytes. nacalai.com The subtle differences in the dipole moment and shape of the positional isomers can be exploited to achieve separation. sielc.com For instance, a COSMOSIL PYE column, which utilizes pyrenylethyl groups, leverages strong π-π interactions to effectively resolve aromatic isomers. nacalai.com

Gas Chromatography (GC): High-resolution capillary GC is the premier method for separating volatile isomers. The choice of stationary phase is critical. A standard non-polar column (e.g., DB-5) might provide some separation based on boiling point differences. However, for more challenging separations of positional isomers, a mid-polarity column (e.g., with a phenyl-substituted polysiloxane phase) would be more effective by providing additional intermolecular interactions that can differentiate the isomers. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govmdpi.comscirp.org These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, IR and Raman spectroscopy can confirm the presence of key structural features:

Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, expected in the 2850-3000 cm⁻¹ region.

C=C stretching: From the benzene (B151609) ring, typically observed around 1450-1600 cm⁻¹.

C-S stretching: The characteristic vibration for the thioether linkage, which is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for identifying the C-S and S-S bonds in sulfur-containing compounds. stackexchange.comresearchgate.netrsc.org The S-S stretching vibrations, if any were present from impurities, would be readily observable in the Raman spectrum. rsc.org

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 (medium) | 3100-3000 (strong) |

| Aliphatic C-H | Stretching | 3000-2850 (strong) | 3000-2850 (strong) |

| Aromatic C=C | Stretching | 1600-1450 (medium) | 1600-1450 (strong) |

| CH₂ | Bending (Scissoring) | ~1465 (medium) | ~1465 (weak) |

| CH₃ | Bending (Asymmetric/Symmetric) | ~1450 / ~1375 (medium) | ~1450 / ~1375 (weak) |

| C-S | Stretching | 700-600 (weak to medium) | 700-600 (medium to strong) |

Note: These are predicted frequency ranges based on general spectroscopic correlations.

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular structure. If the compound crystallizes as a conglomerate of enantiomers, it would be possible to determine the absolute configuration of each enantiomer. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as C-H···π interactions, that stabilize the crystal lattice. nih.gov

Obtaining suitable single crystals is a prerequisite for this technique. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) ** | 95.5 |

| Volume (ų) | 920 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.15 |

Note: This data is hypothetical and represents a plausible outcome for a successful X-ray crystallographic analysis of a similar organic molecule.

Theoretical and Computational Chemistry of Methyl 4 Methylbenzyl Sulfane

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in methyl(4-methylbenzyl)sulfane are fundamental to understanding its reactivity and physical properties. Computational techniques such as Molecular Orbital (MO) Theory and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electronic environment within the molecule.

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule in terms of a set of molecular orbitals that extend over the entire molecule. For this compound, MO calculations would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability.

In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the aromatic ring. The LUMO is likely to be a π* anti-bonding orbital of the benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Data Table of Calculated Molecular Orbital Energies (eV):

| Molecular Orbital | Energy (eV) (Estimated) |

| LUMO+1 | -0.5 |

| LUMO | -1.2 |

| HOMO | -8.5 |

| HOMO-1 | -9.3 |

Note: These values are estimations based on typical computational results for similar aromatic sulfide (B99878) compounds and are for illustrative purposes only.

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding by transforming the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying charge distribution and understanding delocalization effects. researchgate.net

Illustrative Data Table of NBO Charges:

| Atom | Natural Charge (e) (Estimated) |

| S | -0.35 |

| C (methyl) | -0.65 |

| C (benzyl CH2) | -0.50 |

| C (aromatic, ipso) | +0.10 |

| C (aromatic, para-CH3) | -0.05 |

Note: These values are estimations based on typical NBO calculations for analogous molecules and are for illustrative purposes only.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid, with rotation possible around its single bonds. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers between them.

Rotation around the C-S bonds in this compound is associated with specific energy barriers. The rotation of the methyl group (CH₃) relative to the sulfur atom is expected to have a relatively low barrier, similar to that in ethane. libretexts.org More significant is the rotation around the benzyl (B1604629) C-S bond, which determines the orientation of the bulky 4-methylbenzyl group.

Computational studies on similar molecules, such as benzyl methyl ether, have shown that the conformational preferences are influenced by subtle intramolecular interactions. nih.govresearchgate.net For this compound, the potential energy surface for rotation around the Ar-CH₂-S bond would likely reveal distinct energy minima corresponding to stable conformers. The transition states between these minima represent the rotational barriers. These barriers can be influenced by steric hindrance and weak non-covalent interactions. nih.gov

Illustrative Data Table of Rotational Energy Barriers (kcal/mol):

| Rotational Bond | Barrier Height (kcal/mol) (Estimated) |

| CH₃-S | 2.5 - 3.5 |

| Ar-CH₂-S | 4.0 - 6.0 |

Note: These values are estimations based on computational studies of similar organic sulfides and are for illustrative purposes only.

Beyond rotational isomers (conformers), this compound does not exhibit other common forms of stereoisomerism as it lacks a stereocenter. However, computational studies can explore the relative energies of different conformers. The global minimum energy conformer represents the most stable and, therefore, the most populated conformation at equilibrium.

For this compound, the orientation of the methyl and 4-methylbenzyl groups relative to each other will define the key conformers. It is plausible that a "gauche" or "staggered" conformation, where the bulky groups are not eclipsing each other, would be energetically favored to minimize steric repulsion.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would predict distinct signals for the different types of protons and carbons in the molecule. The aromatic protons would appear in the typical downfield region, with their exact shifts influenced by the electron-donating effects of the methyl and methylsulfane groups. stackexchange.compearson.com The methyl protons attached to the sulfur and the aromatic ring, as well as the methylene (B1212753) protons, would have characteristic chemical shifts.

Illustrative Data Table of Predicted ¹H NMR Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (ppm) (Estimated) |

| Ar-H (ortho to CH₂S) | 7.10 - 7.20 |

| Ar-H (meta to CH₂S) | 7.00 - 7.10 |

| CH₂-S | 3.60 - 3.70 |

| Ar-CH₃ | 2.30 - 2.40 |

| S-CH₃ | 2.00 - 2.10 |

Note: These values are estimations based on typical NMR data for substituted toluenes and benzyl sulfides and are for illustrative purposes only.

Similarly, the prediction of infrared (IR) frequencies can help to identify the characteristic vibrational modes of the molecule. Key predicted IR bands for this compound would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-S stretching vibrations. orientjchem.org

Illustrative Data Table of Predicted Key IR Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Estimated) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| CH₂ Bend | 1450 - 1470 |

| C-S Stretch | 600 - 800 |

Note: These values are estimations based on typical IR data for aromatic sulfides and are for illustrative purposes only.

Intermolecular Interactions and Aggregation Behavior (Excluding Solvation Thermodynamics)

The key intermolecular interactions expected to be at play in the aggregation of this compound are van der Waals forces, primarily London dispersion forces, C-H···π interactions, and potentially weak C-H···S hydrogen bonds. The molecule lacks strong hydrogen bond donors or acceptors, meaning that its aggregation behavior will be governed by these weaker, yet collectively significant, forces.

Expected Intermolecular Interaction Types:

C-H···π Interactions: The aromatic ring of the 4-methylbenzyl group can act as a π-electron donor. Consequently, C-H bonds from the methyl groups (both the one attached to the sulfur and the one on the aromatic ring) of a neighboring molecule can act as weak hydrogen bond donors, leading to C-H···π stacking interactions. These interactions are known to be significant in the packing of aromatic molecules in both solid and liquid phases.

Sulfur-Aromatic (S···π) Interactions: The sulfur atom, with its lone pairs of electrons, can potentially interact with the π-system of the aromatic ring of an adjacent molecule. Computational studies on simple models like the H₂S-benzene dimer have shown that such interactions can be attractive, with a notable binding energy. The nature of this interaction is complex, involving both electrostatic and dispersion components.

C-H···S Interactions: The sulfur atom can also act as a weak hydrogen bond acceptor for C-H bonds of neighboring molecules. Studies on various organosulfur compounds have identified and characterized these C-H···S interactions as being influential in determining molecular conformation and crystal packing.

Aggregation Behavior:

In the absence of strong, directional forces like classical hydrogen bonds, the aggregation of this compound is likely to be characterized by a variety of energetically similar configurations. The interplay between C-H···π and dispersion forces would likely lead to offset or T-shaped arrangements of the aromatic rings, rather than a perfectly cofacial π-stacking, to minimize steric hindrance and maximize attractive interactions. Molecular dynamics simulations on similar aromatic compounds often reveal a dynamic and disordered liquid structure where molecules continuously reorient, exploring a range of interaction geometries.

To provide quantitative insight, high-level ab initio calculations, such as Symmetry-Adapted Perturbation Theory (SAPT) or Coupled Cluster methods [CCSD(T)], would be necessary. These calculations could dissect the interaction energies of various dimer configurations into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. Such an analysis would reveal the relative importance of the different interaction types.

Illustrative Data from Analogous Systems:

To illustrate the potential energies involved, we can consider data from computational studies on prototypical sulfur-aromatic interactions. For instance, high-level calculations on the H₂S-benzene dimer, a model for S···π and C-H···π interactions, have shown a binding energy of approximately -2.8 kcal/mol. This value is comparable to that of the benzene dimer, highlighting the significance of sulfur's involvement in non-covalent interactions.

Below is a hypothetical data table illustrating the kind of results that a computational study on a this compound dimer might produce. The values are purely illustrative and intended to demonstrate the format and type of data that would be generated.

Hypothetical Interaction Energy Decomposition for this compound Dimer Configurations (kcal/mol):

| Dimer Configuration | Electrostatics | Exchange | Induction | Dispersion | Total Interaction Energy |

| Parallel Displaced | -2.5 | 4.0 | -0.8 | -5.2 | -4.5 |

| T-Shaped (S-involved) | -1.8 | 3.5 | -0.5 | -4.8 | -3.6 |

| T-Shaped (Methyl-involved) | -1.5 | 3.2 | -0.4 | -4.5 | -3.2 |

Further molecular dynamics simulations would be required to understand the collective behavior and bulk properties of this compound, stemming from these fundamental pairwise interactions. These simulations could predict properties such as density, viscosity, and local structural ordering in the liquid phase.

Future Research Directions and Emerging Applications Excluding Biological/medical

Exploration of Novel Synthetic Pathways

The synthesis of unsymmetrical thioethers, such as methyl(4-methylbenzyl)sulfane, has traditionally relied on nucleophilic substitution reactions. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

One promising direction is the advancement of transition metal-catalyzed cross-coupling reactions . rsc.orgbohrium.com Catalytic systems based on palladium, copper, and iron have shown efficacy in forming carbon-sulfur (C-S) bonds. rsc.orgresearchgate.netnih.gov Future work will likely focus on developing catalysts that are more robust, operate under milder conditions, and are tolerant of a wider range of functional groups. For instance, iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides presents a practical route to benzylic thioethers without the need for caustic reagents. nih.gov Another area of exploration is the use of odorless thiol surrogates to circumvent the challenges associated with volatile and malodorous thiols. acs.orgnih.gov One-pot syntheses where thiols are generated in situ from precursors like potassium ethyl xanthogenate are gaining traction. acs.org

Furthermore, photochemical and electrochemical methods are emerging as powerful tools for C-S bond formation. researchgate.netnih.gov These approaches offer green alternatives to traditional methods, often proceeding under ambient temperature and pressure. Research in this area will likely focus on designing novel photosensitizers and electrochemical cells to improve reaction efficiency and selectivity for the synthesis of compounds like this compound. A recently developed organocatalytic protocol utilizes an indole (B1671886) thiolate organocatalyst that, upon light excitation, can activate aryl chlorides for reaction with a sulfur source. nih.gov

Below is a table summarizing potential novel synthetic pathways:

| Synthetic Pathway | Catalyst/Mediator | Key Advantages | Research Focus |

| Transition Metal Cross-Coupling | Palladium, Copper, Iron | High efficiency, broad scope | Development of robust, low-cost catalysts; milder reaction conditions |

| Odorless Thiol-Free Synthesis | Thiol surrogates (e.g., dithiocarbamates, Bunte salts) | Avoids use of malodorous thiols | Design of new surrogates; one-pot procedures |

| Photochemical Synthesis | Organocatalysts (e.g., indole thiolates) | Mild conditions, sustainable | Discovery of new photosensitizers; expanding substrate scope |

| Electrochemical Synthesis | Renewable electricity | High faradaic efficiency, use of biomass-derived feedstocks | Development of efficient electrochemical cells; broadening the range of organosulfur products |

Development of New Catalytic Transformations

The sulfide (B99878) moiety in this compound can be exploited in various catalytic transformations. Future research is expected to uncover new catalytic roles for this and similar thioethers.

A key area of investigation is the use of thioethers as directing groups in C-H activation/functionalization reactions . nih.gov The sulfur atom can coordinate to a metal center, directing the catalyst to activate adjacent C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy could enable the late-stage functionalization of molecules containing a this compound moiety, providing access to a diverse range of derivatives. Iridium-catalyzed transformations directed by a sulfide group have been shown to facilitate the construction of medium-ring systems. nih.gov

Another emerging application is the use of thioethers in photoredox catalysis . The oxidation of thioethers to sulfoxides is a well-established transformation that can be reversible. acs.org This redox behavior could be harnessed in catalytic cycles. For example, a thioether could act as a sacrificial reductant or as a key component of a photoredox-active ligand. Research into the trichloroacetonitrile-mediated photooxidation of sulfides highlights the potential for radical-based transformations under clean conditions. acs.org

Integration into Advanced Functional Materials

The unique properties of the thioether linkage make it an attractive component for advanced functional materials. Future research will likely focus on incorporating this compound or similar structures into polymers and other materials to impart specific functionalities.

Oxidation-responsive polymers represent a significant area of interest. The oxidation of the thioether to a more polar sulfoxide (B87167) or sulfone can induce a change in the material's properties, such as its solubility or morphology. nih.gov This has been exploited in the design of "smart" materials for various applications. For instance, polymers with precisely placed thioethers can be synthesized via thiol-ene polymerization, and their subsequent oxidation to sulfoniums can alter their thermal and morphological characteristics. acs.org Copper-thioether coordination has also been used to create multifunctional polymers with self-healing capabilities and sensory responses to stimuli like acid and oxidants. rsc.org

The table below outlines potential applications in functional materials:

| Material Type | Functionality | Underlying Principle | Potential Application |

| Responsive Polymers | Stimuli-responsive (oxidation) | Change in polarity upon thioether oxidation to sulfoxide/sulfone | Sensors, self-healing materials |

| Functional Polyethylenes | Tunable thermal and morphological properties | Precise placement of thioether groups via thiol-ene polymerization | Advanced plastics and composites |

| Coordination Polymers | Mechanical reinforcement, sensory properties | Coordination of thioether to metal centers (e.g., copper) | Flexible sensors, smart devices |

Applications in Sustainable Chemistry and Resource Utilization

In the context of a circular economy, future research will explore the use of this compound and related compounds in sustainable chemical processes. This includes their synthesis from renewable feedstocks and their application in environmentally benign transformations.

The development of methods to produce organosulfur compounds from biomass is a key research goal. tandfonline.comresearchgate.net For example, lignin, a major component of biomass, could potentially be a source of aromatic starting materials for the synthesis of benzylic sulfides. Electrochemical methods that couple biomass oxidation with the incorporation of sulfur nucleophiles are also being explored as a sustainable route to a variety of organosulfur compounds. researchgate.net

Furthermore, the unique reactivity of thioethers can be leveraged in green chemistry applications . Their role in organocatalysis and photocatalysis, as mentioned earlier, aligns with the principles of sustainable chemistry by reducing reliance on heavy metals and harsh reaction conditions. nih.gov The use of sulfur in directing C-H activation and facilitating cycloadditions is also being investigated for waste-free synthetic methodologies. researchgate.net

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) , will play a crucial role in guiding the future development of this compound derivatives. DFT calculations can provide valuable insights into the electronic structure and reactivity of these molecules, enabling the rational design of new compounds with tailored properties.

One area of focus will be the in silico screening of potential catalysts for the synthesis of thioethers. researchgate.netacs.orgresearchgate.net By modeling reaction pathways and transition states, researchers can predict the efficacy of different catalyst systems, thereby accelerating the discovery of more efficient and selective synthetic methods. DFT studies can also elucidate the mechanism of C-S bond formation on catalyst surfaces.

Furthermore, computational methods can be used to predict the reactivity of thioether derivatives in various chemical transformations. rsc.org For example, the susceptibility of the sulfur atom to oxidation can be modulated by introducing different substituents on the aromatic ring or the methyl group. researchgate.net This would allow for the fine-tuning of the responsiveness of thioether-containing materials. DFT can also be used to understand the interaction of thioether-containing molecules with surfaces and other materials, which is crucial for the design of new functional materials. mdpi.comacs.org

Q & A

Q. What are the optimal synthetic routes for methyl(4-methylbenzyl)sulfane, and how can reaction parameters be systematically varied to improve yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and characterization of intermediates. For example:

- Oxidation : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones. Monitor reaction progress via TLC .

- Reduction : Employ NaBH₄ or LiAlH₄ in anhydrous conditions to reduce sulfoxides to thioethers. Control reaction time to prevent side-product formation .

- Substitution : Test nucleophiles (e.g., Grignard reagents) in polar aprotic solvents like DMF to enhance reactivity .

Q. Key Parameters Table

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the thioether linkage (δ ~2.5 ppm for S-CH₂) and aromatic substituents. Compare with databases (e.g., PubChem) for validation .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths. For example, Acta Crystallographica reports bond angles of ~104° for C-S-C in similar sulfides .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can factorial design be applied to investigate the reactivity of this compound under varying environmental conditions?

Methodological Answer: A 2³ factorial design can evaluate three factors (e.g., temperature, pH, oxidant concentration) with replication to assess interactions:

- Variables : Independent (factors) vs. dependent (reaction rate, yield).

- Analysis : Use ANOVA to identify significant factors. For instance, highlights pH as a critical variable in sulfoxide formation .

- Case Study : Vary temperature (25°C vs. 50°C) and oxidant (H₂O₂ vs. mCPBA) to map sulfone/sulfoxide selectivity .

Q. Example Design Matrix

| Run | Temperature (°C) | pH | Oxidant Conc. (M) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 7 | 0.1 | 62 |

| 2 | 50 | 7 | 0.1 | 48 |

| Replicate to quantify experimental error. |

Q. How can computational modeling (e.g., COMSOL Multiphysics) complement experimental studies on this compound’s adsorption behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model adsorption on surfaces (e.g., silica) to predict binding energies and orientation. Compare with experimental microspectroscopic data (e.g., AFM, Raman) .

- Reactivity Predictions : Use DFT calculations to simulate reaction pathways for sulfoxide formation, validating results with experimental kinetics .

- AI Integration : Train machine learning models on historical reaction data to optimize solvent selection or catalyst design .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Control Groups : Replicate studies with identical cell lines (e.g., HEK-293) and purity standards (>95% by HPLC) to isolate compound-specific effects .

- Statistical Re-evaluation : Apply Bayesian analysis to assess whether conflicting results (e.g., IC₅₀ values) fall within overlapping confidence intervals .

- Meta-Analysis : Aggregate data from PubChem and Acta Crystallographica to identify trends in structure-activity relationships (SAR) .

Q. What strategies ensure robust error analysis in kinetic studies of this compound’s degradation pathways?

Methodological Answer:

- Uncertainty Quantification : Use Monte Carlo simulations to propagate errors from instrument precision (e.g., ±0.1°C in thermocouples) .

- Calibration Curves : Validate UV-Vis spectrophotometers with standard solutions (e.g., K₂Cr₂O₇) before measuring reaction rates .

- Peer Review : Cross-validate raw data (e.g., via GitHub repositories) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products